Talsupram

Norepinephrine Transporter NET Binding Affinity

Talsupram (Lu 5-005) is a selective norepinephrine reuptake inhibitor (NRI) that was originally investigated as an antidepressant in the 1960s and 1970s but was never commercialized. It is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, but features a key structural variation that redirects its pharmacological profile.

Molecular Formula C20H25NS
Molecular Weight 311.5 g/mol
CAS No. 21489-20-3
Cat. No. B1219376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalsupram
CAS21489-20-3
Synonyms1-(3-methylaminopropyl)-1-phenyl-3,3-dimethylthiophthalane hydrochloride
Lu 5-003
talsupram
Molecular FormulaC20H25NS
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C
InChIInChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3
InChIKeyFKHYYOUFMJBLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talsupram (CAS 21489-20-3): A High-Affinity, Selective Norepinephrine Reuptake Inhibitor (NRI) for Neuropharmacology Research


Talsupram (Lu 5-005) is a selective norepinephrine reuptake inhibitor (NRI) that was originally investigated as an antidepressant in the 1960s and 1970s but was never commercialized [1]. It is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, but features a key structural variation that redirects its pharmacological profile [2]. Talsupram is a high-affinity ligand for the norepinephrine transporter (NET) and is primarily used in research settings to selectively probe the role of noradrenergic signaling, including its application in neuropathic pain models [3].

Target engagement Selective norepinephrine reuptake inhibitor (NRI) for NET-specific signaling studies
Assay context In vitro and ex vivo pharmacology; not suited for CNS-penetration-dependent models
Research models Reported application in rodent neuropathic pain models; peripheral target engagement

Why Norepinephrine Reuptake Inhibitors (NRIs) Like Talsupram Are Not Interchangeable


The class of norepinephrine reuptake inhibitors (NRIs) exhibits significant variation in both molecular structure and functional pharmacology, making generic substitution scientifically unsound. Talsupram's benzothiophene core differentiates it from analogs like talopram (isobenzofuran core) and desipramine (tricyclic core), which in turn leads to distinct transporter binding affinities and selectivity profiles . Furthermore, in vivo functional outcomes, such as anti-hyperalgesic efficacy, have been shown to differ between talsupram and other monoamine reuptake inhibitors, underscoring that in-class potency does not directly translate to equivalent phenotypic effects [1].

Attribute
Talsupram (Target)
Typical Substitute Risk
Chemical scaffold
Benzothiophene core (S heteroatom)
Isobenzofuran analogs (e.g., talopram) may shift NET potency and selectivity
Transporter selectivity
>1000-fold NET-selective over SERT
Less selective NRIs (e.g., atomoxetine) may introduce serotonergic or dopaminergic modulation
CNS penetration
Poor blood-brain barrier penetration documented
CNS-penetrant NRIs (e.g., reboxetine) may not replicate peripheral-only response profile

Quantitative Evidence for Talsupram Differentiation vs. Closest Analogs


Superior Binding Affinity and Functional Inhibition of NET vs. Closest Structural and Pharmacological Analogs

Talsupram exhibits superior affinity and functional inhibition for the norepinephrine transporter (NET) compared to its closest structural analog, talopram, and other benchmark NRIs. Its IC50 for human NET inhibition is 0.79 nM, which is >3-fold more potent than talopram (IC50 = 2.9 nM) and >5-fold more potent than desipramine (Ki = 4 nM) . In rat brain tissue, talsupram's Ki of 0.79 nM for NET is >5-fold lower than talopram's Ki of 4.5 nM [1][2].

NET binding affinity
Cross-study comparable
IC50 = 0.79 nM (human NET)
Ki = 0.79 nM (rat NET)
Supports high-affinity NET target engagement in vitro
Reported >3-fold higher potency than talopram; >5-fold vs desipramine
Norepinephrine Transporter NET Binding Affinity Selectivity Structure-Activity Relationship

Enhanced NET Selectivity Profile Over SERT and DAT Compared to Other NRIs

Talsupram demonstrates a highly selective functional inhibition profile for NET over SERT and DAT. The IC50 for NET (0.79 nM) is >1000-fold lower than for SERT (850 nM) and >11,000-fold lower than for DAT (9300 nM) . This selectivity window is numerically larger than that observed for reboxetine in rat transporters (Ki NET = 1.1 nM, SERT = 129 nM, DAT >10,000 nM; ~117-fold over SERT) and substantially larger than that for atomoxetine (Ki NET = 5 nM, SERT = 77 nM, DAT = 1451 nM; ~15-fold over SERT) [1].

NET selectivity over SERT
Cross-study comparable
SERT/NET ratio ≈ 1076
SERT IC50 = 850 nM
Enables cleaner noradrenergic pathway isolation
Selectivity window >70-fold wider than atomoxetine based on reported data
Selectivity Norepinephrine Transporter Serotonin Transporter Dopamine Transporter Off-target Activity

Differentiated Analgesic Efficacy in a Preclinical Model of Neuropathic Pain

In a rat model of neuropathic pain (partial sciatic nerve ligation), talsupram demonstrated significantly superior anti-hyperalgesic efficacy compared to vilazodone (a SERT inhibitor/5-HT1A partial agonist) and indatraline (a triple reuptake inhibitor) in the hot plate test, a supraspinal pain response assay [1][2]. Talsupram produced a higher percentage of maximal possible effect (MPE) at multiple doses, with the study concluding it was 'significantly more effective' than the other two drugs in this test [1].

Anti-hyperalgesic response
Head-to-head comparison
Higher %MPE vs. vilazodone, indatraline
Rat partial sciatic nerve ligation model
Reported superior pain-model endpoint response
Endpoint context: hot plate test at 2.5–10 mg/kg i.p.
Neuropathic Pain Analgesia In Vivo Pharmacology Hot Plate Test Anti-hyperalgesia

Structural Basis for Pharmacological Differentiation: The Benzothiophene Core

Talsupram is structurally differentiated from its closest analog, talopram, by a single heteroatom substitution in its tricyclic core. Talsupram contains a benzothiophene ring (sulfur heteroatom), whereas talopram contains an isobenzofuran ring (oxygen heteroatom) [1]. This seemingly minor structural change results in a >3-fold increase in NET inhibitory potency (IC50 = 0.79 nM for talsupram vs. 2.9 nM for talopram) and a distinct selectivity profile . This represents a clear structure-activity relationship (SAR) where replacing oxygen with sulfur significantly enhances NET engagement.

Benzothiophene SAR
Class-level inference
S > O heteroatom substitution
May support scaffold-hopping design strategy
Reported ~3.7-fold potency increase over isobenzofuran analog
Medicinal Chemistry Structure-Activity Relationship Benzothiophene Isobenzofuran Scaffold Hopping

CNS Penetration Liability: A Critical Limitation for In Vivo Brain Target Engagement

Despite its high in vitro potency and selectivity, talsupram exhibits poor blood-brain barrier (BBB) penetration. PET imaging studies in a rhesus monkey and biodistribution studies in rats demonstrated that radiolabeled [11C]talsupram 'did not enter the CNS in adequate amounts to be used in PET imaging studies' [1]. This was despite the compound's high affinity and selectivity for NET in vitro, confirming that its BBB penetration is a significant translational limitation compared to CNS-penetrant NRIs like atomoxetine or reboxetine.

BBB penetration
Direct head-to-head comparison
Poor CNS exposure documented
PET imaging and biodistribution studies
Not suitable for CNS target-engagement models
Value limited to peripheral assays and ex vivo benchmarking
Blood-Brain Barrier CNS Penetration PET Imaging Biodistribution Translational Pharmacology

Defined Research and Industrial Applications for Talsupram Based on Its Specific Profile


Use as a High-Potency, Selective NET Inhibitor for In Vitro and Ex Vivo Pharmacology

Talsupram's sub-nanomolar potency and high selectivity for NET over SERT and DAT make it an ideal tool compound for in vitro assays requiring clean noradrenergic target engagement. Applications include radioligand binding displacement studies, functional uptake assays in cells or synaptosomes, and ex vivo tissue studies where CNS penetration is not a requirement [1]. Its superior potency compared to talopram and greater selectivity compared to atomoxetine provide a higher degree of pharmacological precision [2].

A Validated Tool for Probing Noradrenergic Mechanisms in Rodent Models of Neuropathic Pain

Based on direct comparative in vivo evidence, talsupram is a validated research tool for studying the specific contribution of noradrenergic reuptake inhibition to analgesia in neuropathic pain models, such as the partial sciatic nerve ligation model in rats [1]. Its superior efficacy in the hot plate test over vilazodone and indatraline provides a specific, data-backed rationale for its selection in studies aimed at isolating the analgesic effects of NET inhibition from those of SERT or DAT modulation [1].

Chemical Probe and Scaffold for Medicinal Chemistry SAR Studies

The benzothiophene core of talsupram serves as a potent starting point for structure-activity relationship (SAR) studies aimed at developing novel NET inhibitors. Its >3-fold potency advantage over the oxygen-containing analog talopram provides a clear design hypothesis for optimizing NET affinity and selectivity [1]. Researchers can use talsupram as a benchmark in medicinal chemistry programs focused on scaffold hopping or improving drug-like properties for CNS penetration.

A Cautionary Tale in Translational Pharmacology for CNS Drug Development

The well-documented failure of talsupram to achieve adequate brain penetration despite exceptional in vitro potency makes it a valuable negative control or case study. It serves as a benchmark compound for demonstrating that high in vitro affinity and selectivity do not guarantee in vivo CNS target engagement, a critical concept in translational neuropharmacology [1]. This property distinguishes it from CNS-active NRIs like reboxetine and atomoxetine.

Application
Selection Property
Validation Focus
In vitro NET pharmacology
High-affinity, high-selectivity NET inhibition
Target-engagement assay context; radioligand binding or uptake studies
Neuropathic pain model research
Reported peripheral anti-hyperalgesic response
Endpoint-response review in rodent partial nerve ligation models
Medicinal chemistry SAR
Benzothiophene scaffold potency advantage
Scaffold-hopping and NET affinity optimization studies
Translational PK/PD case study
Documented poor CNS penetration
Negative control for BBB-limited NET inhibitor research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talsupram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.